CuKts CuKts
Brand Name: Vulcanchem
CAS No.: 14186-84-6
VCID: VC20974351
InChI: InChI=1S/C8H16N6OS2.Cu/c1-3-15-5(2)6(12-14-8(10)17)4-11-13-7(9)16;/h4-5H,3H2,1-2H3,(H3,9,13,16)(H3,10,14,17);/q;+2/p-2/b11-4+,12-6?;
SMILES: CCOC(C)C(=NN=C(N)[S-])C=NN=C(N)[S-].[Cu+2]
Molecular Formula: C8H14CuN6OS2
Molecular Weight: 337.9 g/mol

CuKts

CAS No.: 14186-84-6

Cat. No.: VC20974351

Molecular Formula: C8H14CuN6OS2

Molecular Weight: 337.9 g/mol

* For research use only. Not for human or veterinary use.

CuKts - 14186-84-6

Specification

CAS No. 14186-84-6
Molecular Formula C8H14CuN6OS2
Molecular Weight 337.9 g/mol
IUPAC Name copper;N'-[[(1E)-1-[(Z)-[amino(sulfido)methylidene]hydrazinylidene]-3-ethoxybutan-2-ylidene]amino]carbamimidothioate
Standard InChI InChI=1S/C8H16N6OS2.Cu/c1-3-15-5(2)6(12-14-8(10)17)4-11-13-7(9)16;/h4-5H,3H2,1-2H3,(H3,9,13,16)(H3,10,14,17);/q;+2/p-2/b11-4+,12-6?;
Standard InChI Key IJRKZNFKCDMSJU-AJWLNUIRSA-L
Isomeric SMILES CCOC(C)C(=N/N=C(/N)\[S-])/C=N/N=C(/N)\[S-].[Cu+2]
SMILES CCOC(C)C(=NN=C(N)[S-])C=NN=C(N)[S-].[Cu+2]
Canonical SMILES CCOC(C)C(=NN=C(N)[S-])C=NN=C(N)[S-].[Cu+2]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator